molecular formula C8H6Cl2O3 B095050 5,6-Dichlorovanillin CAS No. 18268-69-4

5,6-Dichlorovanillin

Cat. No. B095050
CAS RN: 18268-69-4
M. Wt: 221.03 g/mol
InChI Key: LQDPWXPJJUUISU-UHFFFAOYSA-N
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Description

5,6-Dichlorovanillin is a chlorinated derivative of vanillin, which is not directly discussed in the provided papers. However, the papers do mention compounds with chloro groups in positions that could be analogous to the vanillin structure. For instance, the first paper discusses 4,6-diamino-1,2-dihydro-s-triazines with 5,6-dichloro-2-naphthyl groups, which indicates the presence of chloro substituents in a position that could be similar to the 5,6-dichloro substitution in vanillin . The second paper does not mention 5,6-dichlorovanillin but discusses 5-chloro-3'-nitro-4'-substituted salicylanilides, which also contain a chloro group in the structure .

Synthesis Analysis

The synthesis of chlorinated compounds similar to 5,6-dichlorovanillin is described in the first paper, where 4,6-diamino-1,2-dihydro-s-triazines with chloro-naphthyl groups are synthesized . Although the exact method for synthesizing 5,6-dichlorovanillin is not provided, the synthesis of chlorinated aromatic compounds typically involves the substitution of hydrogen atoms in the aromatic ring with chlorine atoms, which can be achieved through various chlorination reactions.

Molecular Structure Analysis

The molecular structure of 5,6-dichlorovanillin would consist of a vanillin core with two chlorine atoms substituted at the 5 and 6 positions of the aromatic ring. The papers provided do not directly analyze the molecular structure of 5,6-dichlorovanillin but do discuss compounds with chloro substituents that could influence the electronic distribution and reactivity of the molecules .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving 5,6-dichlorovanillin. However, chlorinated aromatic compounds, in general, can undergo various chemical reactions, including nucleophilic substitution, where the chlorine atom can be replaced by other groups or atoms, and electrophilic substitution, where the presence of electron-withdrawing chlorine atoms can direct further substitution to specific positions on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-dichlorovanillin are not directly discussed in the provided papers. However, the introduction of chlorine atoms into an aromatic compound like vanillin would typically increase its molecular weight, decrease its solubility in water, and could affect its melting and boiling points. The presence of chlorine could also impact the compound's reactivity and biological activity, as seen in the first paper where the chlorinated compound exhibited moderate biological activity .

Scientific Research Applications

  • Pulp Bleaching Effluents : 5,6-Dichlorovanillin has been studied in the context of pulp bleaching effluents. It was found that both 5,6-dichlorovanillin and 2,6-dichloroisovanillin could yield trichloroguaiacol upon chlorination. This indicates its potential role in the formation of chlorinated compounds during pulp bleaching processes (Smith, Wearne, & Wallis, 1994).

  • Solubility Studies : Research on the aqueous solubilities of chlorinated derivatives, including 5,6-dichlorovanillin, has provided insights into their behavior in aquatic environments. This can be critical for predicting the environmental impact of these compounds (Varhanickova, Lee, Shiu, & Mackay, 1995).

  • Anaerobic Bacterial Metabolism : A study explored the transformation of halogenated aromatic aldehydes, including 5,6-dichlorovanillin, by anaerobic bacteria. This research is significant for understanding how these compounds are broken down in anaerobic conditions, such as in sediments or wastewater treatment processes (Neilson, Allard, Hynning, & Remberger, 1988).

  • High Molecular Weight Chlorinated Organics : Another study investigated the release of bound chlorophenolics from high molecular weight chlorinated organics in bleached kraft mill effluents, with a focus on compounds like 5,6-dichlorovanillin. This research provides insights into how these compounds interact with larger molecular structures in industrial effluents (Martin, Burnison, Lee, & Hewitt, 1995).

  • Drinking Water Assessment : The occurrence of chlorophenolics, including 5,6-dichlorovanillin, in drinking water was examined in a study conducted in Poland. This research is crucial for understanding the presence and potential health impacts of these compounds in municipal water supplies (Michałowicz, 2005).

Mechanism of Action

Target of Action

It is known that 5,6-dichlorovanillin is a product upon chlorination

Mode of Action

It is known to be a product upon chlorination, which suggests that it may interact with its targets through a chlorination process . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

It is known that 5,6-Dichlorovanillin is a product upon chlorination , which suggests that it may be involved in pathways related to chlorination processes

Result of Action

It has been detected in plant biomass, suggesting that it may have some biological activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that 5,6-dichlorovanillin is a product upon chlorination , suggesting that its action may be influenced by the presence of chlorine or other halogens in the environment.

properties

IUPAC Name

2,3-dichloro-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDPWXPJJUUISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075138
Record name Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18268-69-4
Record name 5,6-Dichlorovanillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary sources of 5,6-Dichlorovanillin found in the environment?

A: 5,6-Dichlorovanillin is identified as a significant chlorinated organic compound found in the effluent of bleached kraft mill processes. [] It is generated during the bleaching process of wood pulp, primarily through the chlorination of lignin, a complex polymer found in wood. [, ] Furthermore, research suggests that 5,6-Dichlorovanillin can be formed through the degradation of higher molecular weight chlorinated organic compounds present in these effluents. [, ]

Q2: Can 5,6-Dichlorovanillin be further transformed into other chlorinated compounds?

A: Yes, research demonstrates that 5,6-Dichlorovanillin can be converted into trichloroguaiacols, specifically 4,5,6-Trichloroguaiacol. [] This transformation occurs through chlorination reactions in acidic conditions. [] This finding highlights the potential for further chemical transformations of 5,6-Dichlorovanillin in the environment, particularly in acidic conditions, leading to the formation of other chlorinated phenolic compounds.

Q3: Has 5,6-Dichlorovanillin been detected in drinking water?

A: Yes, 5,6-Dichlorovanillin has been identified in the drinking water of major Polish cities. [] This finding suggests that 5,6-Dichlorovanillin, potentially originating from industrial wastewater, can persist through water treatment processes and end up in drinking water sources. While the study doesn't provide detailed concentration levels for 5,6-Dichlorovanillin, it emphasizes the importance of monitoring and managing such compounds in drinking water due to their potential human health risks.

Q4: Is there information available on the aqueous solubility of 5,6-Dichlorovanillin?

A: Yes, the aqueous solubility of 5,6-Dichlorovanillin at 25°C has been determined. [] This data is crucial for understanding the compound's fate and transport in aquatic environments. Knowing the aqueous solubility helps predict its partitioning between water and sediment or its potential for volatilization.

Q5: Are there any analytical methods available for detecting and quantifying 5,6-Dichlorovanillin in environmental samples?

A: Researchers have utilized gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify 5,6-Dichlorovanillin in environmental samples, specifically drinking water. [] This technique offers the sensitivity and selectivity required to detect trace levels of chlorinated organic compounds like 5,6-Dichlorovanillin in complex matrices.

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